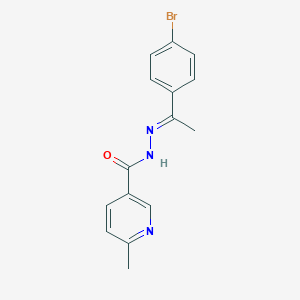![molecular formula C21H22N2O4 B274247 Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ethyl cyanoacrylate and has various synthetic methods, scientific research applications, and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl cyanoacrylate involves the formation of strong covalent bonds with the tissue surface. When applied to a wound or incision, the ethyl cyanoacrylate monomers polymerize rapidly to form a strong and flexible bond. The polymerization process is exothermic, generating heat that can cause tissue damage if not controlled. The bond formed by ethyl cyanoacrylate is water-resistant and can withstand mechanical stress, making it an ideal tissue adhesive.
Biochemical and Physiological Effects
Ethyl cyanoacrylate has various biochemical and physiological effects, including its ability to induce an inflammatory response. The inflammatory response is characterized by the infiltration of immune cells, including neutrophils and macrophages, which help to clear the adhesive from the wound site. Ethyl cyanoacrylate has also been shown to have hemostatic properties, reducing bleeding from small wounds and incisions. However, the use of ethyl cyanoacrylate in large wounds or deep incisions can lead to tissue necrosis and delayed wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl cyanoacrylate in lab experiments has various advantages, including its ability to form strong and flexible bonds between different materials. It can be used to seal microfluidic devices, reducing the risk of leakage and contamination. Ethyl cyanoacrylate is also easy to use and can be applied using a syringe or pipette. However, the use of ethyl cyanoacrylate in lab experiments has limitations, including its potential toxicity and the risk of tissue damage if not used properly. It is also not suitable for use in experiments that require the removal of the adhesive from the tissue surface.
Orientations Futures
There are various future directions for the use of ethyl cyanoacrylate in scientific research, including its use in the development of new tissue adhesives and wound healing agents. Ethyl cyanoacrylate can also be used in the synthesis of new polymeric materials, including biodegradable polymers and hydrogels. The use of ethyl cyanoacrylate in the development of microfluidic devices can also be expanded, including the development of new devices for drug discovery and diagnostics. Overall, the potential applications of ethyl cyanoacrylate in scientific research are vast and promising.
Conclusion
Ethyl cyanoacrylate is a chemical compound that has various synthetic methods, scientific research applications, and physiological effects. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. Ethyl cyanoacrylate has various advantages and limitations for use in lab experiments, and its potential applications in scientific research are vast and promising.
Méthodes De Synthèse
Ethyl cyanoacrylate can be synthesized using various methods, including the Knoevenagel Condensation reaction. This method involves the reaction of ethyl cyanoacetate with 2-cyano-3-ethoxyacrylate in the presence of a base catalyst. Another method is the Michael addition reaction, which involves the reaction of 2-cyano-3-ethoxyacrylate with 2,4,6-trimethylphenylacetonitrile in the presence of a base catalyst. Both methods result in the formation of ethyl cyanoacrylate as a colorless liquid.
Applications De Recherche Scientifique
Ethyl cyanoacrylate has various scientific research applications, including its use as a tissue adhesive in medical procedures. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. It has also been used in the development of microfluidic devices, which are used in various fields, including chemical analysis, drug discovery, and biotechnology. Ethyl cyanoacrylate has also been used as a precursor in the synthesis of various compounds, including polymeric nanoparticles and dendrimers.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[3-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2,4,6-trimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C21H22N2O4/c1-6-26-20(24)16(11-22)9-18-13(3)8-14(4)19(15(18)5)10-17(12-23)21(25)27-7-2/h8-10H,6-7H2,1-5H3/b16-9+,17-10+ |
Clé InChI |
ZTCMATLCSLUDDY-CZCYGEDCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |
SMILES canonique |
CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)






